molecular formula C20H16N4OS2 B4286516 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-pyrimidinylthio)acetamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-pyrimidinylthio)acetamide

Cat. No. B4286516
M. Wt: 392.5 g/mol
InChI Key: LFXBUJPUCSWSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-pyrimidinylthio)acetamide, also known as MBPA, is a compound that has been the subject of scientific research due to its potential therapeutic applications. MBPA is a small molecule that belongs to the class of benzothiazole compounds, which have been shown to exhibit a broad range of biological activities.

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-pyrimidinylthio)acetamide is not fully understood, but several studies have provided insights into its mode of action. For example, one study showed that this compound could inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Another study demonstrated that this compound could inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. These findings suggest that this compound may exert its biological effects by modulating the activity of specific enzymes and proteins.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. For example, one study demonstrated that this compound could induce the expression of the tumor suppressor gene p21, which is involved in the regulation of cell cycle progression. Another study showed that this compound could reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that this compound may have therapeutic potential for diseases that are characterized by dysregulated cell growth and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-pyrimidinylthio)acetamide in lab experiments is its relatively simple synthesis method, which makes it accessible to a wide range of researchers. In addition, this compound has been shown to exhibit a broad range of biological activities, which makes it a versatile tool for investigating various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings. Furthermore, the mechanism of action of this compound is not fully understood, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-pyrimidinylthio)acetamide. One area of interest is the development of more potent and selective analogs of this compound that can be used as therapeutic agents. Another area of interest is the investigation of the molecular targets of this compound and the elucidation of its mechanism of action. Furthermore, the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders, warrants further investigation. Finally, the development of new methods for the synthesis of this compound and its analogs may facilitate their use in both basic and applied research.

Scientific Research Applications

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-pyrimidinylthio)acetamide has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. Several studies have investigated the potential of this compound as a therapeutic agent for various diseases. For example, one study demonstrated that this compound could inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. Another study showed that this compound could reduce inflammation in a mouse model of acute lung injury. In addition, this compound has been shown to have anti-viral activity against the Zika virus and the chikungunya virus.

properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS2/c1-13-3-8-16-17(11-13)27-19(24-16)14-4-6-15(7-5-14)23-18(25)12-26-20-21-9-2-10-22-20/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXBUJPUCSWSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.